An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: Synthesis, Properties, and Applications
An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of Bifunctional Organosilanes
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, bearing the CAS number 17864-93-6, represents a fascinating nexus of organic and inorganic chemistry. As a bifunctional organosilane, it possesses two distinct reactive sites: the hydrolyzable chloro groups attached to the silicon atom and a reactive cyclohexenyl group at the terminus of the organic substituent. This duality makes it a valuable intermediate in the synthesis of advanced materials, surface modification agents, and potentially, in the development of novel therapeutic systems. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its molecular architecture to its potential applications. We will delve into its synthesis, predicted physicochemical properties, reactivity, and explore its utility in various scientific domains. While experimental data for this specific molecule is not widely published, this guide will leverage established principles of organosilane chemistry and data from analogous compounds to provide a robust and scientifically grounded overview.
Molecular Structure and Physicochemical Properties
At its core, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is characterized by a central silicon atom bonded to a methyl group, two chlorine atoms, and a 2-(cyclohex-3-en-1-yl)ethyl group. This structure imparts a unique combination of reactivity and functionality.
| Property | Predicted/Known Value | Source/Basis |
| CAS Number | 17864-93-6 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₆Cl₂Si | Based on structure |
| Molecular Weight | 223.21 g/mol | Based on atomic weights |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogy with similar dichlorosilanes |
| Boiling Point | > 200 °C (predicted) | Analogy with similar dichlorosilanes |
| Density | ~1.05 g/cm³ (predicted) | Analogy with similar dichlorosilanes |
| Solubility | Soluble in aprotic organic solvents (e.g., toluene, hexane, dichloromethane). Reacts with protic solvents (e.g., water, alcohols). | General solubility of organochlorosilanes |
Synthesis: The Hydrosilylation Approach
The most direct and atom-economical route to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane.[1][2] This reaction involves the addition of the Si-H bond across the vinyl group's double bond.
Reaction Mechanism
The hydrosilylation process, typically catalyzed by platinum complexes like Karstedt's catalyst, follows a well-established mechanistic cycle. The reaction generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the vinyl group.
Caption: Idealized catalytic cycle for the hydrosilylation of 4-vinylcyclohexene.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for platinum-catalyzed hydrosilylation.[1]
Materials:
-
4-Vinylcyclohexene (freshly distilled)
-
Dichloromethylsilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Anhydrous toluene (solvent)
-
Anhydrous isopropanol (for quenching)
-
Standard oven-dried laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reactants: To the flask, add 4-vinylcyclohexene and anhydrous toluene. In the dropping funnel, place dichloromethylsilane diluted with anhydrous toluene.
-
Catalyst Addition: To the stirred solution in the flask, add Karstedt's catalyst via syringe. The amount of catalyst is typically in the range of 10-50 ppm of platinum relative to the alkene.
-
Addition of Silane: Heat the reaction mixture to 50-60 °C. Add the dichloromethylsilane solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature. Monitor the progress of the reaction by Gas Chromatography (GC) or ¹H NMR spectroscopy by analyzing small aliquots. The disappearance of the vinyl protons of 4-vinylcyclohexene and the Si-H proton of dichloromethylsilane indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted dichloromethylsilane by the slow addition of anhydrous isopropanol.
-
Purification: Remove the solvent and other volatile components under reduced pressure using a rotary evaporator. The crude product can be purified by fractional vacuum distillation to yield Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane as a colorless to pale yellow liquid.
Predicted Spectroscopic and Chromatographic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexenyl and the ethylmethylsilyl moieties. Online prediction tools can provide estimated chemical shifts.[3][4]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexenyl vinyl (CH=CH) | 5.5 - 5.8 | m | 2H |
| Cyclohexenyl allylic & aliphatic | 1.2 - 2.2 | m | 7H |
| Ethyl (-CH₂-Si) | 0.8 - 1.2 | m | 2H |
| Ethyl (-CH₂-Cyclohexenyl) | 1.3 - 1.7 | m | 2H |
| Methyl (CH₃-Si) | 0.4 - 0.7 | s | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Online prediction tools can assist in estimating these shifts.[5]
| Carbon | Predicted Chemical Shift (ppm) |
| Cyclohexenyl vinyl (C=C) | 125 - 130 |
| Cyclohexenyl aliphatic | 25 - 40 |
| Ethyl (-CH₂-Si) | 15 - 25 |
| Ethyl (-CH₂-Cyclohexenyl) | 30 - 40 |
| Methyl (CH₃-Si) | -5 - 5 |
FTIR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (alkene) | 1640 - 1680 | Medium |
| =C-H Stretch (alkene) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| Si-Cl Stretch | 450 - 650 | Strong |
| Si-C Stretch | 1250 - 1270 | Medium-Strong |
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). Common fragmentation pathways would involve the loss of a chlorine atom, a methyl group, or cleavage of the ethyl chain.[6]
Reactivity and Further Transformations
The dual functionality of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane opens up a wide range of chemical transformations.
Reactions at the Si-Cl Bonds
The dichlorosilyl group is highly susceptible to nucleophilic substitution. This is the primary site for further functionalization.
In the presence of water, the Si-Cl bonds readily hydrolyze to form silanol intermediates (Si-OH), releasing hydrochloric acid.[7] These silanols are unstable and rapidly condense to form siloxane polymers (Si-O-Si linkages).[8] This reactivity is fundamental to the formation of silicone-based materials.
Caption: Hydrolysis and polycondensation of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.
Reaction with alcohols in the presence of a base (to neutralize the HCl byproduct) yields dialkoxysilanes. This is a common method for converting highly reactive chlorosilanes into more stable, yet still reactive, alkoxysilane derivatives.[9]
Reactions of the Cyclohexenyl Group
The double bond in the cyclohexenyl ring can undergo various addition reactions typical of alkenes, such as:
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide, a valuable intermediate for further functionalization.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
-
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding cyclohexylethyl derivative.
Potential Applications
The unique bifunctional nature of this organosilane makes it a candidate for several advanced applications.
Surface Modification and Coupling Agents
Organosilanes are widely used to modify the surface properties of inorganic materials like glass, silica, and metal oxides.[10][11][12] The dichlorosilyl group can be hydrolyzed to form silanols that covalently bond to surface hydroxyl groups. The pendant cyclohexenyl group then presents a reactive organic functionality on the surface, which can be used for:
-
Adhesion Promotion: Improving the adhesion between an inorganic substrate and an organic polymer matrix in composites.[13]
-
Immobilization of Biomolecules: The cyclohexenyl group can be further functionalized to attach proteins, enzymes, or DNA for applications in biosensors and diagnostics.
Polymer Synthesis
As a difunctional monomer, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane can be used in the synthesis of novel polysiloxanes.[14] The resulting polymers would have reactive cyclohexenyl groups along the backbone, which could be used for subsequent cross-linking or grafting reactions to tailor the material properties.
Drug Delivery and Biomedical Applications
Bifunctional silanes are being explored for their potential in drug delivery systems.[15][16][17] The silane portion can be used to form the core of a nanoparticle or to functionalize an existing nanocarrier, while the organic functionality can be used to attach a therapeutic agent.[18] The cyclohexenyl group, after suitable modification, could serve as a linker for drug conjugation.
Safety and Handling
Dichloromethylsilanes are hazardous materials and must be handled with appropriate safety precautions.
-
Reactivity: They are highly reactive with water and other protic compounds, releasing corrosive hydrogen chloride gas.
-
Toxicity: Dichlorosilanes are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Flammability: They are flammable liquids.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a versatile bifunctional organosilane with significant potential in materials science, surface chemistry, and polymer synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of organosilanes. Its ability to bridge the gap between organic and inorganic materials, coupled with the reactivity of its cyclohexenyl group, makes it a valuable building block for the creation of advanced functional materials. As research in these areas continues to grow, so too will the importance of understanding and utilizing such unique molecular architectures.
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